molecular formula C17H13Br2N3 B15371719 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine CAS No. 163885-96-9

2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine

Cat. No.: B15371719
CAS No.: 163885-96-9
M. Wt: 419.1 g/mol
InChI Key: ZHOAAPOLLDIZCA-UHFFFAOYSA-N
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Description

2,6-Bis(bromomethyl)pyridine (CAS: 7703-74-4; molecular formula: C₇H₇Br₂N) is a pyridine derivative featuring bromomethyl (-CH₂Br) groups at the 2- and 6-positions of the aromatic ring. This compound is a crystalline powder with a melting point of 87°C and a molecular weight of 264.95 g/mol . Its structure enables diverse reactivity: the bromine atoms act as excellent leaving groups in nucleophilic substitution reactions, while the pyridine nitrogen facilitates coordination with metal ions . The molecule exhibits conformational flexibility, allowing its bromomethyl arms to adopt orientations perpendicular to the pyridine plane, which is critical in forming π-π stacking interactions (centroid-centroid distance: 3.778 Å) and Br···Br contacts (3.6025 Å) in its crystal lattice .

2,6-Bis(bromomethyl)pyridine is widely used as a precursor for synthesizing macrocycles, ligands, and coordination complexes. For example, it reacts with amines to form chelating agents for MRI contrast agents or with pyrazoles to create tridentate ligands for vanadium-based ethylene polymerization catalysts .

Properties

CAS No.

163885-96-9

Molecular Formula

C17H13Br2N3

Molecular Weight

419.1 g/mol

IUPAC Name

2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine

InChI

InChI=1S/C17H13Br2N3/c18-10-12-4-1-6-14(20-12)16-8-3-9-17(22-16)15-7-2-5-13(11-19)21-15/h1-9H,10-11H2

InChI Key

ZHOAAPOLLDIZCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)CBr)CBr

Origin of Product

United States

Comparison with Similar Compounds

Example: Tridentate Pyrazole Ligands

  • 2,6-Bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine : This ligand forms vanadium(III) complexes that exhibit high catalytic activity (up to 1.0 × 10⁶ g/mol polyethylene) in ethylene polymerization. The bulky phenyl groups enhance steric stabilization, increasing polymer molecular weight compared to methyl-substituted analogues .
  • 2,6-Bis(3,5-dimethylpyrazol-1-ylmethyl)pyridine : Methyl substituents reduce steric hindrance, lowering catalytic activity but improving reaction kinetics .

Structural Analogues: Benzene-Based Linkers

Replacing the pyridine core with benzene alters electronic properties and metal-binding affinity:

Compound Key Differences
1,3-Bis(bromomethyl)benzene Lacks pyridine’s N-donor atom, reducing metal coordination ability. Used in non-chelating macrocycles.
2,6-Bis(bromomethyl)pyridine Pyridine nitrogen enhances metal binding (e.g., in Gd³⁺ or Mn²⁺ MRI agents) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-bis(bromomethyl)pyridine, and what key parameters influence yield and purity?

  • Answer : The compound is synthesized via protocols adapted from Dioury et al., involving bromination of 2,6-dimethylpyridine derivatives. Key factors include:

  • Reagent stoichiometry : Excess brominating agents (e.g., NBS) improve conversion but may require quenching to avoid side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., CCl₄) favor controlled radical bromination.
  • Temperature : Reactions are typically conducted at reflux (80–100°C) to balance reactivity and stability of intermediates .
  • Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity.

Q. How is 2,6-bis(bromomethyl)pyridine characterized structurally, and what analytical techniques are most reliable?

  • Answer : Structural confirmation relies on:

  • ¹H/¹³C NMR : Distinct peaks for bromomethyl protons (δ 4.3–4.5 ppm) and pyridyl backbone protons (δ 7.5–8.2 ppm) .
  • X-ray crystallography : Resolves bond angles and spatial arrangement, confirming the tridentate ligand geometry .
  • Elemental analysis : Validates molecular formula (C₁₃H₁₂Br₂N₂) with <0.5% deviation .

Q. What are the primary applications of this compound in foundational coordination chemistry?

  • Answer : The bromomethyl groups enable versatile ligand design:

  • Metal complexation : Acts as a precursor for tridentate ligands in Mn²⁺ and Ru³⁺ complexes, used in MRI contrast agents and catalytic systems .
  • Cross-coupling reactions : Bromine atoms facilitate Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized for alkylation of 2,6-bis(bromomethyl)pyridine with hindered nucleophiles?

  • Answer : Challenges arise with bulky amines (e.g., 1,1-di(pyridin-2-yl)methanamine):

  • Catalysis : NaI (10 mol%) enhances nucleophilicity via in situ iodide generation .
  • Solvent/base systems : MeCN with iPr₂EtN improves solubility and deprotonation efficiency .
  • Temperature control : Stepwise heating (25°C → 60°C) minimizes decomposition of sensitive intermediates.

Q. What mechanistic insights explain contradictory catalytic performance in ethylene oligomerization when using bis(bromomethyl)pyridine-derived ligands?

  • Answer : Discrepancies arise from ligand electronic and steric effects:

  • Electron-withdrawing Br groups : Reduce electron density at the metal center, lowering activity but enhancing selectivity for linear α-olefins .
  • Steric bulk : Bulky substituents hinder monomer insertion, favoring dimerization over polymerization. Comparative studies with chloromethyl analogs show higher activity due to reduced steric hindrance .

Q. How does the compound’s reactivity compare to 2,6-bis(chloromethyl)pyridine in nucleophilic substitution reactions?

  • Answer : Bromine’s lower electronegativity and better leaving-group ability result in:

  • Faster kinetics : SN2 reactions with amines proceed 3–5× faster than chloromethyl analogs .
  • Byproduct formation : Competing elimination (E2) is more prevalent with Br due to polarizable C–Br bonds. Mitigation requires low-temperature, high-dilution conditions .

Q. What strategies address low purity in multi-step syntheses involving 2,6-bis(bromomethyl)pyridine?

  • Answer : Common issues include unreacted intermediates and halogen scrambling:

  • In-line monitoring : Use HPLC-MS to track reaction progress and adjust stoichiometry dynamically.
  • Protecting groups : Temporarily block reactive sites (e.g., silylation of pyridyl N) to prevent side reactions .
  • Workflow design : Solid-phase synthesis reduces purification complexity, achieving >88% purity in Ru-complex syntheses .

Methodological Considerations

  • Data Contradictions : Discrepancies in catalytic activity reports often stem from ligand-metal ratio variations. Standardize pre-catalyst activation steps (e.g., reduction with AlEt₃) .
  • Safety Protocols : Handle bromomethyl derivatives in inert atmospheres (N₂/Ar) due to moisture sensitivity and potential HBr release .

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